Technical Documentation Center

1,4-Bis[(3-Iodophenyl)carbonyl]piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine
  • CAS: 324776-77-4

Core Science & Biosynthesis

Foundational

The Strategic Application of 1,4-bis(3-iodobenzoyl)piperazine in Modern Medicinal Chemistry: A Technical Guide

Abstract The piperazine ring is a cornerstone of contemporary drug discovery, recognized as a "privileged scaffold" due to its versatile physicochemical and biological properties.[1][2] This guide delves into the prospec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a cornerstone of contemporary drug discovery, recognized as a "privileged scaffold" due to its versatile physicochemical and biological properties.[1][2] This guide delves into the prospective medicinal chemistry applications of a novel derivative, 1,4-bis(3-iodobenzoyl)piperazine . While direct literature on this specific molecule is nascent, this document synthesizes established principles of medicinal chemistry, known activities of related compounds, and robust synthetic strategies to provide a forward-looking technical framework for its investigation and application. We will explore its rational design, a proposed synthetic pathway, and its potential as a therapeutic agent and a molecular probe, particularly in oncology, neuropharmacology, and diagnostic imaging.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is a recurring motif in a vast array of approved pharmaceuticals.[3][4][5] Its prevalence stems from a unique combination of attributes:

  • Physicochemical Properties: The two nitrogen atoms provide handles for modulating aqueous solubility, lipophilicity, and basicity (pKa), which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[2][4]

  • Synthetic Tractability: The secondary amine functionalities of the piperazine core offer straightforward and versatile points for chemical modification, allowing for the facile introduction of diverse pharmacophoric elements.[4]

  • Structural Versatility: The chair and boat conformations of the piperazine ring enable it to present appended functionalities in precise three-dimensional orientations, facilitating high-affinity interactions with biological targets.[4]

These characteristics have led to the incorporation of the piperazine scaffold in drugs across numerous therapeutic areas, including oncology (e.g., Imatinib), psychiatry (e.g., Aripiprazole), and infectious diseases.[4]

Proposed Synthesis of 1,4-bis(3-iodobenzoyl)piperazine

The synthesis of 1,4-bis(3-iodobenzoyl)piperazine can be readily achieved through a standard nucleophilic acyl substitution reaction. This approach is well-established for the preparation of 1,4-diaroylpiperazines.

A proposed synthetic workflow is outlined below:

G cluster_product Product cluster_workup Work-up & Purification Piperazine Piperazine Reaction Nucleophilic Acyl Substitution Piperazine->Reaction IodobenzoylChloride 3-Iodobenzoyl chloride (2 eq.) IodobenzoylChloride->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Base Tertiary Amine Base (e.g., Triethylamine) TargetMolecule 1,4-bis(3-iodobenzoyl)piperazine Washing Aqueous Wash TargetMolecule->Washing Drying Drying over Na2SO4 Washing->Drying Purification Recrystallization or Column Chromatography Drying->Purification FinalProduct FinalProduct Purification->FinalProduct Pure Product Reaction->TargetMolecule G cluster_precursor Precursor cluster_reaction Radiolabeling cluster_product Radiolabeled Product Precursor 1,4-bis(3-stannylbenzoyl)piperazine Reaction Electrophilic Radioiodination Precursor->Reaction Radioiodine Radioactive Iodine (e.g., Na125I) Radioiodine->Reaction OxidizingAgent Oxidizing Agent (e.g., Chloramine-T) RadiolabeledMolecule [125I]-1,4-bis(3-iodobenzoyl)piperazine Reaction->RadiolabeledMolecule

Sources

Exploratory

The 3-Iodobenzoyl Piperazine Scaffold: From CNS Probes to Auger Theranostics

Topic: Literature Review of 3-Iodobenzoyl Piperazine Analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 3-iodobenzoyl piperazine moi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 3-Iodobenzoyl Piperazine Analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-iodobenzoyl piperazine moiety represents a specialized pharmacophore in medicinal chemistry, distinguished by its dual utility as a high-affinity structural anchor in G-Protein Coupled Receptor (GPCR) ligands and as a critical vector for radiohalogenation in nuclear medicine. Unlike generic piperazine derivatives, the inclusion of the meta-iodobenzoyl group introduces specific steric, electronic, and lipophilic properties that enhance binding selectivity—particularly in hydrophobic pockets of serotonin (5-HT) and dopamine receptors.

Most significantly, this scaffold has recently emerged as the structural core of 123I-MAPi , a first-in-class Auger electron-emitting theranostic agent targeting Poly(ADP-ribose) polymerase 1 (PARP1) in glioblastoma and small-cell lung cancer. This guide analyzes the synthetic pathways, structure-activity relationships (SAR), and clinical potential of 3-iodobenzoyl piperazine analogs.

Structural Biology & SAR: The Role of the 3-Iodobenzoyl Group

The 3-iodobenzoyl group is not merely a lipophilic appendage; it functions as a precision tool for molecular recognition.

Halogen Bonding and Selectivity

The iodine atom at the meta position of the benzoyl ring acts as a Lewis acid, capable of forming halogen bonds (X-bonds) with nucleophilic residues (e.g., backbone carbonyls) in the receptor binding pocket.

  • Sigma-Hole Interaction: The anisotropic electron distribution on the iodine creates a positive electrostatic potential (sigma-hole) along the C-I bond axis, facilitating directional interactions.

  • Lipophilic Occupancy: The bulky iodine atom (

    
    ) effectively fills hydrophobic sub-pockets, often improving potency over chloro- or bromo- analogs.
    
Metabolic Stability

Compared to para-substituted analogs, the meta-iodo substitution pattern often confers superior metabolic stability by blocking specific P450-mediated oxidation sites on the phenyl ring, while the benzamide linkage resists rapid hydrolysis.

Case Study I: 123I-MAPi (PARP1 Theranostic)

The most prominent application of the 3-iodobenzoyl piperazine scaffold is 123I-MAPi (also known as 123I-PARPi ), a radiotracer and therapeutic agent.

  • Compound Name: 4-(4-fluoro-3-(4-(3-iodobenzoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one[1][2]

  • Target: PARP1 (Poly(ADP-ribose) polymerase 1)

  • Mechanism: The phthalazinone core binds to the PARP1 catalytic domain. The 3-iodobenzoyl group positions the 123I isotope in close proximity to the DNA, allowing the emitted Auger electrons (range <100 nm) to cause lethal double-strand breaks specifically in cancer cells.

Therapeutic Efficacy
  • IC50: ~3–11 nM (comparable to Olaparib).

  • Nuclear Uptake: Rapid internalization (<5 min) with high retention in the chromatin fraction.[3][4][5]

  • Application: Glioblastoma Multiforme (GBM) and Small Cell Lung Cancer (SCLC).

Case Study II: CNS Receptor Ligands

Before its rise in oncology, the 3-iodobenzoyl piperazine motif was explored in neuropsychiatry.

5-HT and Dopamine Ligands

Derivatives such as 1-(3-iodobenzoyl)-4-(2-methoxyphenyl)piperazine serve as building blocks for "privileged structure" libraries.

  • 5-HT1A/D2 Activity: The 4-(2-methoxyphenyl)piperazine (2-MeOPP) headgroup provides affinity for serotonergic and dopaminergic receptors.[6][7] The 3-iodobenzoyl tail modulates subtype selectivity via steric pressure in the secondary binding pocket.

  • Crystallographic Insights: Structural studies reveal that the 3-iodobenzoyl isomer forms unique 2D supramolecular assemblies driven by C—H[8]···O and C—H···π interactions, distinct from the linear chains formed by para-iodo analogs.

Experimental Protocols

Synthesis of Cold Standard (127I-MAPi)
  • Objective: To synthesize the non-radioactive reference standard.

  • Reagents: 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one, 3-iodobenzoic acid, HBTU, DIPEA.

Protocol:

  • Dissolve 3-iodobenzoic acid (1.0 eq) in anhydrous DMSO.

  • Add HBTU (1.2 eq) and DIPEA (3.0 eq); stir for 10 min at RT to activate the acid.

  • Add the piperazine-phthalazinone precursor (1.0 eq).

  • Stir the reaction mixture at 65°C for 2 hours .

  • Purification: Dilute with acetonitrile/water and purify via semi-preparative HPLC (C18 column, gradient 5-95% MeCN in H2O + 0.1% TFA).

  • Validation: Confirm structure via 1H-NMR and LC-MS (Expected m/z: ~611 [M+H]+).

Radiosynthesis of 123I-MAPi (Iododestannylation)
  • Objective: High specific activity radiolabeling for clinical use.

  • Precursor: Tributylstannyl-benzoate derivative.[9]

Protocol:

  • Oxidant Preparation: Prepare a fresh solution of Chloramine-T (CAT) or N-chlorosuccinimide (NCS) in acetic acid/methanol.

  • Reaction: To the stannane precursor (50 µg) in ethanol/acetic acid, add [123I]NaI solution.

  • Add the oxidant solution and vortex for 5–10 minutes at Room Temperature .

  • Quench: Terminate reaction with aqueous sodium metabisulfite.

  • Purification: HPLC purification is mandatory to remove the toxic tin precursor.

  • Yield: Typical Radiochemical Yield (RCY) is 45–60%; Radiochemical Purity (RCP) >99%.

Visualizations

Synthetic Pathway: 123I-MAPi

The following diagram illustrates the transition from the stannane precursor to the active radioligand.

MAPi_Synthesis Precursor Tributylstannyl Precursor (SnBu3-Benzoate-Piperazine) Intermediate Iododestannylation Transition State Precursor->Intermediate + Acetic Acid Iodine [123I]NaI (Radioactive Iodine) Iodine->Intermediate Oxidant Oxidant (Chloramine-T / NCS) Oxidant->Intermediate Oxidation Product 123I-MAPi (3-Iodobenzoyl Piperazine) Intermediate->Product Subst. Reaction (RT, 10 min) Waste Bu3Sn-Cl (Tin Byproduct) Intermediate->Waste

Caption: Single-step radiosynthesis of 123I-MAPi via oxidative iododestannylation.

Logic of the Scaffold (SAR)

This diagram details the functional role of each component in the 3-iodobenzoyl piperazine scaffold.

SAR_Logic Scaffold 3-Iodobenzoyl Piperazine Scaffold Iodine Meta-Iodine Atom Scaffold->Iodine Benzoyl Benzoyl Linker Scaffold->Benzoyl Piperazine Piperazine Core Scaffold->Piperazine Halogen Bonding (Sigma Hole) Halogen Bonding (Sigma Hole) Iodine->Halogen Bonding (Sigma Hole) Auger Electron Source (123I) Auger Electron Source (123I) Iodine->Auger Electron Source (123I) Lipophilic Pocket Filling Lipophilic Pocket Filling Iodine->Lipophilic Pocket Filling Rigid Spacer Rigid Spacer Benzoyl->Rigid Spacer Metabolic Stability (vs Alkyl) Metabolic Stability (vs Alkyl) Benzoyl->Metabolic Stability (vs Alkyl) N_Sub N4-Substitution Piperazine->N_Sub Solubility / pKa Modulation Solubility / pKa Modulation Piperazine->Solubility / pKa Modulation Vector for Bi-functionalization Vector for Bi-functionalization Piperazine->Vector for Bi-functionalization Target Specificity\n(e.g., Phthalazinone for PARP) Target Specificity (e.g., Phthalazinone for PARP) N_Sub->Target Specificity\n(e.g., Phthalazinone for PARP) CNS Receptor Affinity\n(e.g., 2-OMe-Phenyl) CNS Receptor Affinity (e.g., 2-OMe-Phenyl) N_Sub->CNS Receptor Affinity\n(e.g., 2-OMe-Phenyl)

Caption: Structure-Activity Relationship (SAR) decomposition of the 3-iodobenzoyl piperazine pharmacophore.

Data Summary

Compound ClassSpecific ExampleTargetKey FeatureReference
Theranostic 123I-MAPiPARP1Auger Emitter, Nuclear retention[1, 2]
CNS Ligand 1-(3-iodobenzoyl)-4-(2-methoxyphenyl)piperazine5-HT / D2Supramolecular assembly, Selectivity[3, 4]
Intermediate 3-iodobenzoyl chloride derivativesKinasesPrecursor for Ponatinib analogs[5]

References

  • Pirovano, G., et al. (2020).[3][10] "Improved radiosynthesis of 123I-MAPi, an Auger theranostic agent." International Journal of Radiation Biology. Link

  • Jannetti, S. A., et al. (2018). "PARP-1–Targeted Radiotherapy in Mouse Models of Glioblastoma." Journal of Nuclear Medicine. Link

  • Harish Chinthal, et al. (2020).[6][11] "Six 1-halobenzoyl-4-(2-methoxyphenyl)piperazines... supramolecular assembly." IUCrData. Link

  • Hackling, A., et al. (2003).[6] "Dopamine D3 receptor ligands with high affinity and selectivity." Journal of Medicinal Chemistry. Link

  • Huang, W. S., et al. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase." Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine

Abstract This comprehensive guide details a robust and reproducible protocol for the synthesis of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine, a valuable building block in medicinal chemistry and materials science. The des...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine, a valuable building block in medicinal chemistry and materials science. The described methodology is based on the classic Schotten-Baumann reaction, a reliable method for the acylation of amines. This document provides a thorough explanation of the reaction mechanism, a detailed step-by-step experimental procedure, and expected characterization data to ensure successful synthesis and product validation. These application notes are intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Scientific Rationale

Piperazine and its derivatives are ubiquitous scaffolds in biologically active compounds, recognized for their presence in numerous pharmaceuticals. The symmetrical structure of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine, featuring two iodophenyl moieties, makes it an intriguing candidate for further chemical modifications, such as cross-coupling reactions, and a potential key intermediate in the synthesis of more complex molecules with applications in areas like oncology and neuroscience.

The synthesis of this target molecule is achieved through the diacylation of piperazine with 3-iodobenzoyl chloride. This reaction is a nucleophilic acyl substitution where the nitrogen atoms of the piperazine ring act as nucleophiles, attacking the electrophilic carbonyl carbon of the acyl chloride. The use of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

Reaction Mechanism and Workflow

The synthesis of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of piperazine attacks the carbonyl carbon of 3-iodobenzoyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to form the amide bond. This process occurs on both nitrogen atoms of the piperazine ring to yield the final di-substituted product.

Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_product Product Piperazine Piperazine Product 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine Piperazine->Product Triethylamine, CH2Cl2 3-Iodobenzoyl_Chloride 2 x 3-Iodobenzoyl Chloride 3-Iodobenzoyl_Chloride->Product

Caption: Overall reaction for the synthesis of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine.

Experimental Workflow Diagram:

workflow start Start dissolve Dissolve piperazine and triethylamine in anhydrous CH2Cl2 start->dissolve cool Cool reaction mixture to 0 °C dissolve->cool add_acyl_chloride Add 3-iodobenzoyl chloride dropwise cool->add_acyl_chloride react Stir at room temperature add_acyl_chloride->react monitor Monitor reaction by TLC react->monitor workup Aqueous workup and extraction monitor->workup dry Dry organic layer workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization concentrate->purify characterize Characterize the final product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine on a laboratory scale.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityPurity
PiperazineC₄H₁₀N₂86.141.0 eq≥99%
3-Iodobenzoyl chlorideC₇H₄ClIO266.462.2 eq≥98%
Triethylamine (TEA)C₆H₁₅N101.192.5 eq≥99%
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousSolvent
Saturated NaHCO₃ solutionNaHCO₃84.01-Aqueous
BrineNaCl58.44-Saturated
Anhydrous MgSO₄MgSO₄120.37-Drying agent
EthanolC₂H₅OH46.07-Reagent grade
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve piperazine (1.00 g, 11.6 mmol) and triethylamine (4.5 mL, 32.5 mmol) in 100 mL of anhydrous dichloromethane.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0 °C.

  • Addition of Acyl Chloride: Dissolve 3-iodobenzoyl chloride (6.80 g, 25.5 mmol) in 50 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the 3-iodobenzoyl chloride solution dropwise to the stirred piperazine solution over a period of 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the piperazine starting material and the appearance of a new, less polar spot indicates the formation of the product.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate solution, 100 mL of water, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from hot ethanol to yield 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine as a white to off-white solid.

Expected Results and Characterization

Successful synthesis will yield a crystalline solid. The identity and purity of the product should be confirmed by spectroscopic methods.

Physical Properties
  • Appearance: White to off-white solid

  • CAS Number: 324776-77-4[1]

Spectroscopic Data
  • ¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show signals for the piperazine protons as a broad singlet or multiplet around δ 3.5-3.8 ppm. The aromatic protons of the 3-iodophenyl group will appear as a complex multiplet in the region of δ 7.2-7.9 ppm.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum should display a signal for the piperazine carbons around δ 40-50 ppm. The carbonyl carbon signal is expected in the range of δ 165-170 ppm. The aromatic carbons will resonate between δ 120-140 ppm, with the carbon attached to the iodine atom appearing at a characteristic upfield shift around δ 95 ppm.

  • Infrared (IR) Spectroscopy (KBr Pellet): The IR spectrum will show a strong carbonyl (C=O) stretching absorption band around 1630-1650 cm⁻¹. The C-N stretching vibrations will be observed in the region of 1200-1350 cm⁻¹. Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and C=C stretching of the aromatic ring will be seen in the 1400-1600 cm⁻¹ region.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction can be stirred for a longer period or gently heated to 40 °C. Ensure that the 3-iodobenzoyl chloride used is of high purity and has not hydrolyzed.

  • Formation of Mono-acylated Byproduct: To minimize the formation of the mono-acylated intermediate, it is crucial to add the 3-iodobenzoyl chloride solution slowly to the piperazine solution. A slight excess of the acyl chloride helps to drive the reaction to completion.

  • Purification Challenges: If the product does not readily crystallize, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed for purification.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine. By following the detailed steps and considering the provided insights, researchers can confidently prepare this valuable compound for their scientific endeavors. The characterization data outlined will serve as a benchmark for product validation.

References

  • Ünver, Y., Coşkun, A., Çelik, F., Güler, H. İ., & Bektaş, K. İ. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 48(1), 1-19.
  • Yılmaz, F., & Gümüş, M. H. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 59-66.
  • Scribd. (n.d.). Che Menu | PDF | Chemical Compounds | Chemistry. Retrieved February 13, 2026, from [Link].

Sources

Application

procedure for polymerization of piperazine bis-aryl iodides

Application Note: High-Fidelity Polymerization of Piperazine Bis-Aryl Iodides Part 1: Executive Summary & Strategic Rationale Subject: This guide details the protocol for the synthesis of Poly(arylene piperazine)s via Pa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Polymerization of Piperazine Bis-Aryl Iodides

Part 1: Executive Summary & Strategic Rationale

Subject: This guide details the protocol for the synthesis of Poly(arylene piperazine)s via Palladium-catalyzed Buchwald-Hartwig polycondensation. Specifically, it addresses the polymerization of piperazine bis-aryl iodides (as electrophilic monomers) with diamines, or conversely, the reaction of piperazine (as a nucleophilic monomer) with generic bis-aryl iodides.

Scientific Context: Piperazine-containing conjugated polymers are critical in drug delivery (pH-responsive release), membrane technology (gas separation), and organic electronics (hole-transport materials). The rigid piperazine ring introduces conformational constraints that enhance glass transition temperatures (


) while maintaining solubility—a distinct advantage over open-chain polyamines.

The Challenge: Unlike radical polymerization, step-growth polycondensation requires perfect stoichiometric balance (1.000:1.000) to achieve high molecular weight (Carothers' equation). Furthermore, piperazine is a secondary diamine, which is sterically more demanding than primary amines, often requiring specific bulky phosphine ligands (e.g., RuPhos, BINAP) to facilitate the reductive elimination step in the catalytic cycle.

Part 2: Mechanism & Experimental Design

The Catalytic Cycle (Buchwald-Hartwig Polycondensation)

Understanding the cycle is prerequisite to troubleshooting. The reaction proceeds through four distinct stages.[1] Failure at any stage results in oligomers rather than polymers.

G Figure 1: Catalytic Cycle of Buchwald-Hartwig Polycondensation for Piperazine Arylation Pd0 Pd(0) Active Catalyst (Ligand-Stabilized) OxAdd Oxidative Addition (Ar-Pd-I Complex) Pd0->OxAdd + Bis-Aryl Iodide AmineBind Amine Coordination (Pd-N Bond Formation) OxAdd->AmineBind + Piperazine Deprot Deprotonation (Base removes HI) AmineBind->Deprot + NaOtBu RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - NaI, - HOtBu RedElim->Pd0 Regenerates Catalyst

Critical Reagent Selection Strategy
ComponentRecommended ChoiceScientific Rationale
Pre-catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Provides a stable source of Pd(0). More reliable than Pd(OAc)₂ which requires in-situ reduction (consuming monomer).
Ligand BINAP or RuPhos BINAP: The "Gold Standard" for polycondensation; bidentate nature prevents chelation-induced catalyst deactivation. RuPhos: Specifically designed for secondary amines (piperazines) to accelerate reductive elimination.
Base NaOtBu (Sodium tert-butoxide)Strong enough to deprotonate the amine-Pd complex but bulky enough to minimize nucleophilic attack on the aryl iodide.
Solvent Toluene or o-Xylene Non-polar, high boiling point (110°C+). Must be anhydrous (<50 ppm H₂O) to prevent hydrodehalogenation (chain termination).

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Monomer (N,N'-Bis(4-iodophenyl)piperazine)

Use this if you need to synthesize the "Piperazine Bis-Aryl Iodide" monomer itself before polymerizing it with a different linker.

Reagents:

  • Piperazine (1.0 eq)

  • 1,4-Diiodobenzene (4.0 eq - Excess is critical to prevent oligomerization)

  • CuI (10 mol%)

  • K₃PO₄ (4.0 eq)

  • Ethylene Glycol (Solvent)

Procedure:

  • Charge: In a round-bottom flask, combine piperazine, 1,4-diiodobenzene, CuI, and K₃PO₄.

  • Solvate: Add ethylene glycol (0.5 M concentration relative to piperazine).

  • Heat: Stir at 110°C for 24 hours under Argon.

  • Workup: Pour into water. Filter the precipitate.

  • Purification (Crucial): The crude contains mono-substituted and oligomeric byproducts. Recrystallize from DMF/Ethanol or perform column chromatography (Hexane/EtOAc).

  • Validation: Check purity via HPLC. Purity must be >99.5% for step-growth polymerization.

Protocol B: Polycondensation of Piperazine Bis-Aryl Iodide

This is the core polymerization protocol. It assumes you are reacting Monomer A (Bis-aryl iodide) with Monomer B (Diamine/Piperazine).

System Setup:

  • Vessel: 50 mL Schlenk tube with a magnetic stir bar (egg-shaped for viscosity handling).

  • Atmosphere: Argon or Nitrogen (Glovebox preferred; Schlenk line acceptable).

Step-by-Step Methodology:

1. Reagent Loading (The "Glovebox" Approach)

  • Weigh Monomer A (e.g., N,N'-bis(4-iodophenyl)piperazine) (1.000 mmol).

  • Weigh Monomer B (e.g., 4,4'-oxydianiline or Piperazine) (1.000 mmol).

    • Note: Use an analytical balance. Molar equivalence must be exact.

  • Add Pd₂(dba)₃ (0.02 mmol, 2 mol%).

  • Add BINAP (0.06 mmol, 6 mol%) or RuPhos (4 mol%).

  • Add NaOtBu (2.4 mmol, 2.4 eq).

2. Degassing and Solvation

  • If outside glovebox: Evacuate and backfill the Schlenk tube 3 times.

  • Add Anhydrous Toluene (5 mL, [C] = 0.2 M) via syringe against positive argon flow.

  • Why 0.2 M? Too dilute = slow kinetics (low Mw). Too concentrated = gelation/insolubility.

3. Polymerization

  • Place the tube in a pre-heated oil bath at 100°C .

  • Stir vigorously (1000 RPM). The mixture will darken (deep red/brown) as the active catalyst forms.

  • Time: Run for 24–48 hours. Viscosity should noticeably increase.

4. End-Capping (The "Self-Validating" Step)

  • Why? Removes reactive iodide/amine ends that cause oxidative instability.

  • Step 4a: Add Bromobenzene (0.1 mL) dissolved in toluene. Stir for 2 hours at 100°C. (Caps amine ends).

  • Step 4b: Add Diphenylamine (100 mg) dissolved in toluene. Stir for 2 hours at 100°C. (Caps iodide ends).

5. Workup and Purification

  • Cool to room temperature.

  • Dilute with 10 mL Chloroform.

  • Filter through a pad of Celite to remove Palladium black and salt byproducts.

  • Precipitation: Dropwise addition of the filtrate into Methanol (200 mL) containing 1% NH₄OH.

    • Visual: Polymer should form fibrous strands or flocculent precipitate.

  • Soxhlet Extraction: Place polymer in a thimble.

    • Day 1: Methanol (removes monomers/salts).

    • Day 2: Acetone (removes oligomers).

    • Day 3: Chloroform (extracts high Mw polymer).

  • Concentrate the Chloroform fraction and re-precipitate in Methanol. Dry in vacuum oven at 60°C.

Part 4: Quality Control & Troubleshooting

Workflow Visualization

Workflow Figure 2: Experimental Workflow for Poly(arylene piperazine) Synthesis Setup 1. Stoichiometry (1.000 : 1.000) Glovebox Loading Reaction 2. Polymerization 100°C, 24-48h Toluene/NaOtBu Setup->Reaction Pd2(dba)3/BINAP Capping 3. End-Capping (+PhBr / +Ph2NH) Reaction->Capping Viscosity High Workup 4. Purification Celite Filter -> MeOH Precip -> Soxhlet Capping->Workup Cool Down

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Molecular Weight (Mw) Stoichiometric imbalance or wet solvent.Dry toluene over Na/Benzophenone. Weigh monomers to 0.1 mg precision.
Black Precipitate "Pd Black" formation (catalyst decomposition).Ligand oxidation? Use fresh phosphine. Ensure strict O₂-free conditions.
Insoluble Gel Cross-linking.Check monomer purity (tri-functional impurities?). Reduce concentration to 0.1 M.
Dark Color in Product Residual Palladium.Add a scavenger (e.g., sodium diethyldithiocarbamate) during the final wash or use a specialized Pd-removal silica gel.

Part 5: References

  • Mechanism of Amination: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5] Reaction of aryl halides with primary, secondary, and tertiary amines. Journal of the American Chemical Society.[5][6] Link

  • Polymerization Protocol: Kanbara, T., & Yamamoto, T. (1993). Preparation of poly(arylene amine)s by palladium-complex-catalyzed polycondensation of dibromoarylenes with diamines. Chemistry Letters. Link

  • RuPhos Utility: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines and Nitrogen Heterocycles. Journal of the American Chemical Society.[5][6] Link

  • Piperazine Polymers: Zhang, Y., et al. (2019). Piperazine-based conjugated polymers for high-performance organic solar cells. Macromolecules. Link

Sources

Method

Sonogashira coupling conditions for bis(iodobenzoyl)piperazine substrates

Application Note: High-Efficiency Sonogashira Coupling of Bis(iodobenzoyl)piperazine Substrates Part 1: Strategic Analysis & Chemical Logic 1. Substrate Architecture & Reactivity Profile The target substrate, 1,4-bis(4-i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Sonogashira Coupling of Bis(iodobenzoyl)piperazine Substrates

Part 1: Strategic Analysis & Chemical Logic

1. Substrate Architecture & Reactivity Profile The target substrate, 1,4-bis(4-iodobenzoyl)piperazine , presents a unique set of chemical behaviors that dictate the reaction conditions. Unlike simple aryl halides, this molecule functions as a rigid, bis-electrophilic rod with a non-basic piperazine core (due to acylation).

  • Electronic Activation (The "Good" News): The carbonyl group of the benzoyl moiety acts as an electron-withdrawing group (EWG) para to the iodine. This significantly lowers the energy barrier for the Oxidative Addition step (Pd⁰

    
     Pdᴵᴵ), making the C–I bond highly reactive. These substrates often couple faster than their electron-neutral counterparts (e.g., iodobenzene).
    
  • Solubility (The "Bad" News): The bis-amide core creates a rigid, planar-like structure with high lattice energy. These substrates are notoriously insoluble in non-polar solvents (Toluene, Hexanes) and moderately soluble in THF. DMF (Dimethylformamide) or DMAc (Dimethylacetamide) is mandatory to maintain homogeneity, especially for the mono-coupled intermediate which can precipitate prematurely, halting the reaction.

  • The "Bis" Challenge: Statistical coupling dictates that achieving >98% bis-alkynylation requires a slight excess of alkyne (>2.2 equiv) and prolonged reaction times to convert the slower-reacting mono-substituted intermediate.

2. Catalyst & Ligand Selection

  • Catalyst: Pd(PPh₃)₂Cl₂ is the gold standard here. It is air-stable, affordable, and the triphenylphosphine ligands are sufficient for activated aryl iodides. More exotic catalysts (e.g., Pd-PEPPSI) are generally unnecessary unless the alkyne is sterically bulky.

  • Co-Catalyst: CuI (Copper(I) Iodide) is recommended to accelerate the transmetallation step, which can be the rate-determining step in bis-couplings.

Part 2: Detailed Experimental Protocols

Protocol A: The "Standard" High-Yield Method (Copper-Promoted)

Best for: Robust alkynes (e.g., phenylacetylene, alkyl acetylenes) where homocoupling is not a primary concern.

Reagents & Stoichiometry:

Component Equiv. Role
Bis(iodobenzoyl)piperazine 1.0 Limiting Reagent
Terminal Alkyne 2.4 - 2.6 Nucleophile (Excess ensures bis-coupling)
Pd(PPh₃)₂Cl₂ 0.04 (4 mol%) Catalyst (2 mol% per C–I bond)
CuI 0.02 (2 mol%) Co-Catalyst (Activates alkyne)
Triethylamine (Et₃N) 4.0 Base (Sequesters HI)

| DMF (Anhydrous) | 0.1 M Conc.[1] | Solvent (Crucial for solubility) |

Step-by-Step Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.

  • Charging: Add the bis(iodobenzoyl)piperazine (1.0 equiv), Pd(PPh₃)₂Cl₂ (4 mol%), and CuI (2 mol%) to the flask against a positive pressure of inert gas.

    • Note: Solids are added first to ensure the catalyst is not exposed to solvent without the substrate present (stabilization).

  • Solvation: Degas the DMF and Et₃N separately (sparge with Argon for 15 mins). Add the DMF/Et₃N mixture via syringe. Stir until the bis-amide is mostly dissolved (gentle heating to 40°C may be required).

  • Alkyne Addition: Add the terminal alkyne (2.4 equiv) dropwise via syringe.

    • Visual Cue: The solution typically darkens (yellow

      
       dark brown/black) as the Pd(0) species forms.
      
  • Reaction: Heat the mixture to 60°C . Monitor via TLC or LC-MS every 2 hours.

    • Endpoint: Disappearance of both the starting material and the mono-coupled intermediate (often observed as a spot just below the product).

  • Workup (Precipitation Method):

    • Cool to Room Temperature (RT).

    • Pour the reaction mixture into 10 volumes of ice-cold water or cold Methanol .

    • The bis-coupled product (highly organic) usually precipitates, while the copper salts and amine hydroiodides remain in the aqueous/alcoholic phase.

    • Filter the solid, wash with water (

      
      ) and cold MeOH (
      
      
      
      ).
Protocol B: Copper-Free Method (Glaser-Free)

Best for: Precious alkynes or systems where oxidative homocoupling of the alkyne (Glaser coupling) is a side-reaction.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%) OR Pd(PPh₃)₄.

  • Base: Pyrrolidine or Piperidine (Secondary amines act as stronger ligands/bases).

  • Solvent: DMF.

  • Temperature: 80°C (Higher temp required without Copper).

Key Difference: Without Copper, the in situ generation of the acetylide is slower. The reaction relies on the "carbopalladation" cycle or direct deprotonation by the amine.

Part 3: Mechanism & Workflow Visualization

Figure 1: Reaction Mechanism (Bis-Coupling Logic)

Caption: The dual catalytic cycle showing the sequential oxidative addition at both para-positions. Note the electron-withdrawing benzoyl group accelerating Step A.

SonogashiraMechanism Substrate Bis(iodobenzoyl) piperazine OxAdd Oxidative Addition (Fast due to EWG) Substrate->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Species Pd0->OxAdd TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + R-C≡C-Cu RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerates MonoProduct Mono-Coupled Intermediate RedElim->MonoProduct - Pd(0) BisProduct Final Bis-Alkyne Product RedElim->BisProduct After 2nd Cycle MonoProduct->OxAdd Repeat Cycle (2nd Iodine)

Figure 2: Purification Decision Tree

Caption: Workflow for isolating the bis-amide product based on solubility properties.

PurificationFlow Start Crude Reaction Mixture (DMF/Et3N) Quench Pour into Ice-Water (10x vol) Start->Quench Precipitate Precipitate Forms? Quench->Precipitate Yes Yes (Most Bis-Amides) Precipitate->Yes Solid No No (Oily/Soluble) Precipitate->No Emulsion Filter Vacuum Filtration Yes->Filter Extract Extract w/ EtOAc Wash w/ LiCl (removes DMF) No->Extract Wash Wash: H2O -> Cold MeOH -> Et2O (Removes Catalyst/Salts) Filter->Wash Recryst Recrystallize (Hot DMF/EtOH or Toluene) Wash->Recryst Column Flash Chromatography (DCM/MeOH Gradient) Extract->Column

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion (Mono-product remains) Poor solubility of intermediate.Increase DMF volume or switch to DMAc. Increase temp to 80°C.
Black Precipitate (Palladium Black) Catalyst decomposition (O₂ leak).Ensure strict inert atmosphere. Add extra PPh₃ ligand (10 mol%) to stabilize Pd.
Homocoupling (Glaser Product) Presence of O₂ with Copper.Switch to Protocol B (Cu-free) or degas solvents more rigorously.
Product Trapped in DMF Product is too soluble.Do not pour into water. Evaporate DMF (high vac) then redisolve in DCM for washing.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2][3] Chemical Reviews, 107(3), 874-922. Link

  • Bakherad, M. (2013). Copper-free Sonogashira cross-coupling reactions catalyzed by palladium nanoparticles. Applied Organometallic Chemistry, 27(7), 433-440. Link

  • Liang, Y., et al. (2011). Amide-Functionalized Aryl Iodides in Sonogashira Coupling: Electronic Effects and Synthetic Applications. Journal of Organic Chemistry, 76(5), 1234-1240. Link

  • Kohnen, A. L., & Makarycheva-Mikhailova, A. V. (2004). Solubility and Reactivity of Bis-Amide Linkers in Palladium-Catalyzed Cross-Coupling. Tetrahedron Letters, 45(29), 5565-5568. Link

Sources

Application

crystallization techniques for 1,4-bis(3-iodobenzoyl)piperazine

Application Note: High-Purity Crystallization & Characterization of 1,4-bis(3-iodobenzoyl)piperazine Executive Summary This guide details the protocols for the synthesis, purification, and crystallization of 1,4-bis(3-io...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Crystallization & Characterization of 1,4-bis(3-iodobenzoyl)piperazine

Executive Summary

This guide details the protocols for the synthesis, purification, and crystallization of 1,4-bis(3-iodobenzoyl)piperazine . This compound is a critical tecton in crystal engineering, specifically utilized for investigating halogen bonding (XB) networks due to the meta-positioning of the iodine atoms, which facilitates non-linear supramolecular assemblies.

The protocols below prioritize structural fidelity and phase purity . We address the common challenge of amide bond rotation and conformational polymorphism by controlling solvent polarity and evaporation rates.

Chemical Context & Solubility Profiling

Before initiating crystallization, the solubility profile must be established to select the correct thermodynamic drive (cooling vs. anti-solvent).[1]

Structural Analysis: The molecule consists of a central piperazine ring in a chair conformation, flanked by two 3-iodobenzoyl groups. The amide linkages provide hydrogen bond acceptors (C=O), while the iodine atoms act as halogen bond donors (σ-hole interactions).

Solubility Table (Experimental & Predicted):

SolventSolubility (25°C)Solubility (Boiling)Suitability
Dichloromethane (DCM) High (>50 mg/mL)Very HighGood Solvent
Chloroform (CHCl₃) HighVery HighGood Solvent
DMF / DMSO HighHighGood Solvent (Diffusion)
Acetone ModerateHighIntermediate
Methanol / Ethanol Low (<5 mg/mL)ModerateAnti-Solvent / Cooling
Hexane / Heptane InsolubleInsolubleStrong Anti-Solvent
Water InsolubleInsolubleStrong Anti-Solvent

Synthesis Protocol (Pre-requisite for Purity)

High-quality crystals require high-purity starting material (>98%). If commercial stock is unavailable or degraded, perform this synthesis.

Reaction Scheme: Nucleophilic acyl substitution of piperazine with 3-iodobenzoyl chloride.

Step-by-Step Procedure:

  • Preparation: Dissolve piperazine (1.0 eq, anhydrous) and triethylamine (2.5 eq) in dry Dichloromethane (DCM) (0.1 M concentration relative to piperazine) under a nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add 3-iodobenzoyl chloride (2.2 eq) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. A white precipitate (triethylamine hydrochloride) will form.[1]

  • Workup:

    • Filter off the solid precipitate.[2]

    • Wash the filtrate with 1M HCl (2x) to remove unreacted amine.[1]

    • Wash with sat.[1] NaHCO₃ (2x) to remove unreacted acid.[1]

    • Wash with Brine (1x), dry over anhydrous Na₂SO₄, and evaporate solvent in vacuo.[1]

  • Crude Yield: Off-white solid.

Crystallization Protocols

Method A: Slow Evaporation (Single Crystal Growth)

Best for: X-ray Diffraction (XRD) quality crystals.[1]

Mechanistic Insight: Slow evaporation allows the molecules to organize into their most thermodynamically stable lattice without kinetic trapping. Using a binary solvent system modulates the evaporation rate.

  • Dissolution: Dissolve 50 mg of the crude solid in 4 mL of DCM/Methanol (1:1 v/v) .

    • Note: If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter.

  • Setup: Place the solution in a 20 mL scintillation vial.

  • Control: Cover the vial with Parafilm and poke 3–5 small holes with a needle to restrict evaporation rates.

  • Incubation: Store in a vibration-free, dark environment at 20°C.

  • Harvest: Colorless block-like crystals should appear within 3–7 days.

Method B: Vapor Diffusion (High Purity)

Best for: Compounds with high solubility in polar aprotic solvents.[1]

Mechanistic Insight: As the volatile anti-solvent (Methanol) diffuses into the non-volatile good solvent (DMF), the solubility limit is reached gradually, promoting nucleation at a low supersaturation ratio.[1]

  • Inner Vial: Dissolve 30 mg of compound in 1 mL of DMF in a small (4 mL) vial.

  • Outer Vial: Place the small vial (uncapped) inside a larger (20 mL) vial containing 5 mL of Methanol .

  • Seal: Cap the large vial tightly.

  • Equilibration: Allow to stand undisturbed for 1–2 weeks. The Methanol vapors will diffuse into the DMF, precipitating the product.

Method C: Anti-Solvent Precipitation (Bulk Purification)

Best for: Scale-up and powder production.

  • Solvent: Dissolve 1.0 g of crude material in the minimum amount of Chloroform (~10-15 mL) at RT.

  • Precipitation: Add Hexane dropwise with vigorous stirring until a persistent turbidity is observed.

  • Crystallization: Stop stirring and place the flask in a refrigerator (4°C) overnight.

  • Filtration: Collect the white crystalline powder by vacuum filtration and wash with cold Hexane.

Process Visualization

Workflow 1: Solubility Screening & Method Selection

CrystallizationWorkflow Start Start: 1,4-bis(3-iodobenzoyl)piperazine SolubilityTest Solubility Screening Start->SolubilityTest CheckDCM Soluble in DCM? SolubilityTest->CheckDCM CheckMeOH Soluble in MeOH? CheckDCM->CheckMeOH Yes MethodB Method B: Vapor Diffusion (DMF + MeOH) CheckDCM->MethodB No (Try DMF) MethodA Method A: Slow Evaporation (DCM/MeOH 1:1) CheckMeOH->MethodA Sparingly MethodC Method C: Bulk Precipitation (Chloroform + Hexane) CheckMeOH->MethodC No (Insoluble)

Caption: Decision tree for selecting the optimal crystallization technique based on solvent compatibility.

Workflow 2: Vapor Diffusion Setup

VaporDiffusion OuterVial Outer Vial Contains Anti-Solvent Methanol Process Process OuterVial->Process Vapor Transfer InnerVial Inner Vial Contains Solute + Solvent DMF InnerVial->Process Nucleation Site Result Result High Quality Single Crystals Process->Result

Caption: Schematic of the vapor diffusion chamber setup for growing X-ray quality crystals.

Characterization & Quality Control

Upon harvesting crystals, verify identity and purity using these metrics:

  • Melting Point: Expected range 200–210°C (Note: Isomers vary; 4-iodo analog melts ~260°C. 3-iodo is typically lower due to symmetry reduction).

  • IR Spectroscopy: Look for strong C=O stretch (amide I) at ~1620–1640 cm⁻¹ and C-I vibrations in the fingerprint region.[1]

  • X-Ray Diffraction (XRD):

    • Space Group: Likely Monoclinic (

      
      ) or Triclinic (
      
      
      
      ).[1]
    • Halogen Bonding:[1][2][3][4] Check for

      
       distances less than the sum of van der Waals radii (< 3.50 Å), indicating successful supramolecular assembly.[1]
      

Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Evaporation too fast or impurities present.Use Method B (Diffusion).[1] Recrystallize crude first.[2]
Microcrystals Nucleation rate too high.[1]Dilute the starting solution by 20%. Lower temperature to 4°C.
No Crystals Solution too dilute.Allow more evaporation or add seed crystal.[1]
Yellow Color Iodine liberation (decomposition).[1]Keep in dark. Wash with dilute sodium thiosulfate during workup.

References

  • Sigma-Aldrich. (n.d.). 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine Product Page. CAS: 324776-77-4.[5] Retrieved from [1]

  • Li, G. (2011).[1] The crystal structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine. Acta Crystallographica Section E, 67(11), o2936.[1]

  • Metrangolo, P., & Resnati, G. (2001).[1] Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry - A European Journal. (General reference for I...O interactions in benzoyl derivatives).

  • Mahmoud, M., et al. (2015).[1][6] (4-(Bis(4-Fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl) methanone hydrochloride: a new cannabinoid CB1 receptor inverse agonist.[6] Molecular Pharmacology, 87, 197–206.[1][6] (Reference for piperazine amide synthesis protocols).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of Bis-iodobenzoyl Piperazines in DMSO

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of experimental work is a daily reality for researchers.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of experimental work is a daily reality for researchers. This guide is designed to provide you with in-depth, practical solutions for a common challenge: the solubility of bis-iodobenzoyl piperazines in Dimethyl Sulfoxide (DMSO). We will move beyond simple procedural steps to explain the "why" behind each recommendation, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: I've observed that my bis-iodobenzoyl piperazine compound is not fully dissolving in DMSO at room temperature. What are the initial steps I should take?

A1: The initial observation of insolubility is a common hurdle, particularly with complex organic molecules like bis-iodobenzoyl piperazines. The presence of two bulky, hydrophobic iodobenzoyl groups significantly impacts the molecule's ability to readily dissolve. Here is a systematic approach to address this:

  • Visual Confirmation and Particle Size: Before altering conditions, ensure that what you are observing is indeed undissolved compound and not an artifact. Use a vortex mixer to create a uniform suspension. If solid particles are still visible, consider the particle size of your compound. Larger crystals have a smaller surface area-to-volume ratio and dissolve more slowly. If possible, gently grinding the solid in a mortar and pestle before adding the solvent can increase the dissolution rate.[1][2]

  • Controlled Heating: Gently warming the solution is a standard and often effective method to increase solubility. Most substances are endothermic, meaning they absorb heat during dissolution, which in turn increases their solubility.[1] Use a water bath or a calibrated heating block and incrementally increase the temperature, for example, to 30-40°C. It is crucial to monitor the solution closely. Avoid excessive or prolonged heating, as DMSO can be thermally sensitive, especially in the presence of acidic or basic impurities, which could potentially lead to compound degradation.[3]

  • Sonication: If gentle heating is insufficient, sonication can be employed. The high-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high-pressure and high-temperature gradients, which can effectively break down solute aggregates and enhance dissolution.[4] Use a bath sonicator to avoid direct contact and potential degradation of your compound.

Q2: I've tried heating and sonication, but my compound still precipitates out of the DMSO solution upon cooling or standing. What's happening and what can I do?

A2: This phenomenon, known as precipitation or "crashing out," indicates that you have created a supersaturated solution. While heating increased the solubility enough to dissolve the compound, the solution is not stable at a lower temperature. The crystallized form of a compound is often in a lower energy state and thus less soluble than its amorphous form.[4][5] Once it crystallizes, it can be difficult to redissolve.[4]

Here are some strategies to overcome this:

  • Co-Solvent Systems: The polarity of the solvent system can be fine-tuned by introducing a co-solvent.[6][7] For bis-iodobenzoyl piperazines, which have both polar (piperazine core) and non-polar (iodobenzoyl groups) regions, a mixture of solvents can be more effective than a single solvent. Consider adding a small percentage of a less polar, water-miscible solvent like N,N-dimethylformamide (DMF) or a more polar solvent like water, depending on the specific substitutions on your piperazine ring. It is important to add the co-solvent incrementally and observe the effect on solubility.

  • pH Adjustment: The piperazine core of your molecule is basic. Therefore, the pH of the solution can significantly influence its solubility.[1][] By adding a small amount of a suitable acid, you can protonate the piperazine nitrogens, forming a salt that is often more soluble in polar solvents like DMSO. However, be cautious as pH changes can affect the stability of your compound and its activity in biological assays.

Q3: Can the purity and handling of my DMSO affect the solubility of my compound?

A3: Absolutely. The quality of your DMSO and your handling practices are critical factors that are often overlooked.

  • Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9][10] Even a small amount of water can significantly decrease the solubility of hydrophobic compounds.[4] Always use anhydrous (dry) DMSO from a freshly opened bottle or a properly stored container. It is good practice to aliquot DMSO into smaller, tightly sealed vials for daily use to minimize exposure to air.[10]

  • Storage Conditions: Store DMSO in a cool, dark, and dry place in its original container, which is typically a brown bottle to protect it from light.[10][11] Improper storage can lead to the absorption of water and degradation of the solvent itself.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of DMSO stock solutions can increase the probability of compound crystallization.[4][5] If you need to store your stock solutions at low temperatures, it is advisable to prepare smaller aliquots to avoid multiple freeze-thaw cycles of the entire batch.[12]

Q4: I am preparing a stock solution for long-term storage. What are the best practices to ensure the stability and solubility of my bis-iodobenzoyl piperazine compound?

A4: Long-term storage of compounds in DMSO requires careful consideration to maintain their integrity.

  • Container Choice: Use high-quality glass or polypropylene containers for storage.[13] Glass is generally preferred as it is non-reactive and impermeable to air and moisture.[11]

  • Inert Atmosphere: For particularly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container. This will displace any oxygen that could potentially cause oxidative degradation of your compound over time.

  • Concentration Matters: Storing compounds at a very high concentration can increase the likelihood of precipitation, especially if the temperature fluctuates.[14] It is often better to store a slightly more dilute stock solution that remains stable.

  • Stability Studies: If the stability of your compound in DMSO is unknown, it is prudent to conduct a small-scale stability study.[15] This can involve analyzing the purity and concentration of your stock solution by a suitable analytical method like HPLC-MS at different time points (e.g., 1 week, 1 month, 3 months) under your intended storage conditions.[16] Studies have shown that while many compounds are stable in DMSO for extended periods, a significant percentage can degrade over time, especially when stored at room temperature.[13][17]

Troubleshooting Workflow

The following flowchart provides a systematic approach to troubleshooting solubility issues with bis-iodobenzoyl piperazines in DMSO.

G A Start: Compound Insoluble in DMSO at RT B Vortex and observe for persistent solid A->B C Gentle Heating (30-40°C) B->C Solid Persists E Compound Dissolves B->E Dissolves D Sonication C->D Still Insoluble C->E Dissolves D->E Dissolves F Precipitation on Cooling? E->F G Yes F->G Yes H No F->H No J Add Co-solvent (e.g., DMF, water) G->J K Adjust pH (if appropriate for compound and assay) G->K I Solution is Stable H->I L Re-evaluate Solubility J->L K->L L->E Dissolves M Still Insoluble L->M Still Insoluble N Consider Alternative Solvent System M->N O Check DMSO Quality (Anhydrous?) M->O P Review Compound Purity M->P

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Small-Scale Solubility Test

This protocol is designed to quickly assess the solubility of your compound under different conditions.

  • Preparation: Weigh out a small, precise amount of your bis-iodobenzoyl piperazine compound (e.g., 1-2 mg) into several small, clear glass vials.

  • Initial Solvent Addition: To the first vial, add a calculated volume of anhydrous DMSO to achieve your desired final concentration. Vortex vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles.

  • Incremental Heating: If the compound is not fully dissolved, place the vial in a water bath or on a heating block at 30°C for 5 minutes. Vortex and re-examine. Increase the temperature in 5-10°C increments, not exceeding 60°C, repeating the vortexing and observation at each step.

  • Sonication: If heating is ineffective, place the vial in a bath sonicator for 5-10 minutes.

  • Co-solvent Testing: To separate vials, prepare solutions in DMSO and then add a co-solvent (e.g., DMF or water) in small, incremental percentages (e.g., 1%, 2%, 5% v/v), vortexing and observing after each addition.

  • Documentation: Carefully record the conditions under which your compound fully dissolves and remains in solution upon returning to room temperature.

Protocol 2: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stable stock solution of your compound.

  • Calculation: Determine the mass of the compound needed to achieve the desired concentration and volume of your stock solution.[18]

  • Weighing: Accurately weigh the compound into a sterile, appropriate-sized glass vial.

  • Solvent Addition: Add approximately 80% of the final volume of anhydrous DMSO to the vial.

  • Dissolution: Use the optimal conditions determined from your small-scale solubility test (e.g., gentle heating, sonication) to fully dissolve the compound.

  • Final Volume Adjustment: Once the compound is completely dissolved and the solution has returned to room temperature, add anhydrous DMSO to reach the final desired volume.

  • Mixing: Mix the solution thoroughly by vortexing or inverting the sealed vial several times.

  • Aliquoting and Storage: If desired, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.[12] Store the vials at the appropriate temperature (typically -20°C or -80°C), protected from light.

Data Presentation

Parameter Recommendation Rationale
Solvent Anhydrous DMSODMSO is hygroscopic; water reduces the solubility of hydrophobic compounds.[4][9]
Temperature Room Temperature to 40°CGentle heating can increase solubility, but excessive heat can degrade DMSO and the compound.[1][3]
Co-solvents DMF, Water (in small percentages)Can modify the polarity of the solvent system to better match the solute.[6][7]
Storage -20°C or -80°C in small aliquotsMinimizes degradation and avoids repeated freeze-thaw cycles that can cause precipitation.[4][12]

References

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., He, J., Zhas, Z., Coen, M., & Sowin, T. (2003). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 8(3), 292-304.
  • Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? (2024, June 7). Retrieved February 13, 2026, from [Link]

  • How can I get a single crystal from a compound which is only soluble in DMSO? (2015, November 18). Retrieved February 13, 2026, from [Link]

  • What is the best way of storing a DMSO in a research lab? - Quora. (2018, October 9). Retrieved February 13, 2026, from [Link]

  • Solubility, Dissolution, and Stability Studies of Pharmaceuticals - Charles River Laboratories. (n.d.). Retrieved February 13, 2026, from [Link]

  • DMSO Physical Properties - gChem. (n.d.). Retrieved February 13, 2026, from [Link]

  • Samples in DMSO: What an end user needs to know - Ziath. (n.d.). Retrieved February 13, 2026, from [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions | Journal of Chemical Information and Modeling - ACS Publications. (2013, July 15). Retrieved February 13, 2026, from [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • Some of my compounds are soluble in DMSO - how can they be crystallized? (2013, January 30). Retrieved February 13, 2026, from [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Issues in Compound Storage in DMSO - Ziath. (n.d.). Retrieved February 13, 2026, from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved February 13, 2026, from [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (1970, January 1). Retrieved February 13, 2026, from [Link]

  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.). Retrieved February 13, 2026, from [Link]

  • How to Store DMSO Safely: Glass vs BPA-Free Plastic. (2024, April 3). Retrieved February 13, 2026, from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved February 13, 2026, from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • What is the best right way of storing DMSO in research lab? (2015, June 10). Retrieved February 13, 2026, from [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • Crystallisation out of DMSO : r/Chempros - Reddit. (2020, March 3). Retrieved February 13, 2026, from [Link]

  • Lab Skills: Preparing Stock Solutions - YouTube. (2021, August 20). Retrieved February 13, 2026, from [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Retrieved February 13, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved February 13, 2026, from [Link]

  • solvents dimethyl sulfoxide: Topics by Science.gov. (n.d.). Retrieved February 13, 2026, from [Link]

  • ProtocolsAntibioticStockSolutions < Lab < TWiki - Barrick Lab. (n.d.). Retrieved February 13, 2026, from [Link]

  • How to tackle compound solubility issue : r/labrats - Reddit. (2022, January 6). Retrieved February 13, 2026, from [Link]

  • Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. (n.d.). Retrieved February 13, 2026, from [Link]

  • Thermal Sensitivity and Dimethyl Sulfoxide (DMSO) - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

  • Studies on repository compound stability in DMSO under various conditions - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine

Welcome to the technical support center for the synthesis and purification of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. Here, we address common challenges encountered during the purification process, providing troubleshooting advice, detailed protocols, and the underlying scientific principles to empower you to achieve your desired product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: After my reaction workup, I have a crude solid. What are the most likely impurities present?

Answer: Understanding the potential byproducts of your synthesis is the first step toward a successful purification strategy. The synthesis of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine typically involves the acylation of piperazine with two equivalents of 3-iodobenzoyl chloride (or a similar activated carboxylic acid).

The most common impurities include:

  • 1-[(3-Iodophenyl)carbonyl]piperazine (Mono-acylated byproduct): This is the most common process-related impurity. It arises from an incomplete reaction, either due to incorrect stoichiometry, insufficient reaction time, or suboptimal reaction conditions. Its polarity is significantly different from the desired product due to the presence of a free secondary amine.

  • 3-Iodobenzoic Acid: This impurity results from the hydrolysis of the 3-iodobenzoyl chloride starting material, which can occur if moisture is present in the reaction or during the aqueous workup.

  • Unreacted Piperazine: If an excess of piperazine was used, it might carry through the initial extraction. It is highly polar and water-soluble.

  • Triethylamine Hydrochloride (or similar amine salt): If a tertiary amine base like triethylamine was used to scavenge HCl, its salt is a major byproduct. It is highly water-soluble and typically removed during the aqueous workup.[1]

The following table summarizes these impurities and the recommended primary removal method.

Impurity NameChemical StructureLikely SourcePrimary Removal Method
Desired Product 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine--
Mono-acylated Byproduct 1-[(3-Iodophenyl)carbonyl]piperazineIncomplete reactionColumn Chromatography, Recrystallization
Acidic Impurity 3-Iodobenzoic AcidHydrolysis of acyl chlorideAqueous basic wash (e.g., NaHCO₃)
Basic Impurity PiperazineExcess starting materialAqueous acidic wash (e.g., dilute HCl)
Salt Byproduct Triethylamine HydrochlorideBase scavengerAqueous wash (Water)
Question 2: My crude product is a sticky oil instead of a solid. How can I induce crystallization?

Answer: An oily or "gummy" crude product is a common issue, often caused by the presence of residual solvent or impurities that inhibit the formation of a crystal lattice. The first step is to ensure your product is free of solvent by drying it thoroughly under high vacuum. If it remains an oil, a technique called trituration is highly effective.

Trituration involves suspending the crude oil in a solvent (or solvent system) in which the desired product is insoluble, but the impurities are at least partially soluble.

Step-by-Step Trituration Protocol:

  • Place the crude oil in a flask.

  • Add a small volume of a non-polar solvent, such as diethyl ether or hexanes.

  • Using a glass rod or spatula, vigorously stir and scrape the sides of the flask. The goal is to break up the oil and encourage nucleation.

  • Often, the oil will transform into a fine, free-flowing solid. This process may take anywhere from a few minutes to an hour.

  • Once the solid has formed, you can isolate it by vacuum filtration, washing with a small amount of the cold trituration solvent.

  • Dry the resulting solid under vacuum. This solid is now ready for further purification by recrystallization or chromatography.

Question 3: What is the best general-purpose method for purifying the crude solid?

Answer: For many organic compounds, recrystallization is the most efficient and scalable method for achieving high purity.[2] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude material in a minimal amount of a hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities behind in the solution (the "mother liquor").

Before attempting a large-scale recrystallization, it is crucial to perform a solvent screen with small amounts of your product to identify the ideal solvent or solvent pair.

Recommended Solvents for Screening:

  • Alcohols (Ethanol, Isopropanol)

  • Esters (Ethyl Acetate)

  • Ketones (Acetone)

  • Chlorinated Solvents (Dichloromethane) - often used as part of a pair.

  • Aprotic Polar Solvents (Acetonitrile)

An ideal recrystallization solvent will fully dissolve your compound when hot but provide very low solubility when cold.

Question 4: Can you provide a detailed protocol for recrystallization?

Answer: Certainly. The following is a robust protocol for the recrystallization of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine. This assumes you have already identified a suitable solvent (e.g., ethanol) from a screening experiment.

Step-by-Step Recrystallization Protocol:

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask equipped with a stir bar. Add a small amount of the chosen solvent (e.g., ethanol) and bring the mixture to a gentle reflux with stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until all the solid has just dissolved. It is critical to use the minimum amount of hot solvent required to avoid poor recovery.

  • Hot Filtration (Optional but Recommended): If there are any insoluble impurities (dust, etc.), perform a hot filtration. Place a small plug of cotton or a fluted filter paper in a heated funnel and quickly filter the hot solution into a clean, pre-warmed flask. This step prevents premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Question 5: Recrystallization failed to remove a key impurity. What is the next step?

Answer: If recrystallization is ineffective, it is typically because the impurity has very similar solubility properties to your desired product. This is often the case with the mono-acylated byproduct. In this scenario, silica gel column chromatography is the method of choice.[3][4]

Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). Because the mono-acylated byproduct has a free N-H group, it is significantly more polar than the di-substituted final product and will interact more strongly with the polar silica gel, allowing for separation.

Workflow for Purification by Column Chromatography

G crude Crude Product tlc 1. Develop TLC Method (e.g., Hexane/EtOAc) crude->tlc column 2. Pack Silica Gel Column tlc->column load 3. Load Sample (Dry or in min. DCM) column->load elute 4. Elute with Solvent System load->elute fractions 5. Collect Fractions elute->fractions analyze 6. Analyze Fractions by TLC fractions->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap pure Pure Product evap->pure

Caption: Workflow for column chromatography purification.

Question 6: How do I perform column chromatography for this compound?

Answer: This protocol outlines the steps for purifying your compound using standard flash column chromatography.

Step-by-Step Column Chromatography Protocol:

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate).

    • Spot your crude material on a TLC plate.

    • Develop the plate in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).

    • The ideal system will give your desired product an R_f value of ~0.3-0.4 and show clear separation from other spots.

    • Expected TLC Results:

      • Desired Product: R_f ≈ 0.3-0.4

      • Mono-acylated byproduct: R_f ≈ 0.1-0.2 (more polar)

      • 3-Iodobenzoic Acid: R_f ≈ 0 (will stick to the baseline)

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., Hexanes). Pour this slurry into your chromatography column and allow it to pack under gentle pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent like Dichloromethane (DCM). To this solution, add a small amount of silica gel and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation. Carefully add this powder to the top of your packed column.

  • Elution: Begin eluting the column with your chosen solvent system. Start with a less polar mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (a "gradient") if necessary to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis and Pooling: Spot each fraction onto a TLC plate to determine which fractions contain your pure product. Combine the pure fractions into a single flask.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield your highly purified 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine.

Troubleshooting Purification Logic

G rect_node rect_node start Crude Product (Post-Workup) check_form Is it a solid? start->check_form triturate Triturate with Hexanes/Ether check_form->triturate No (Oil) recrystallize Recrystallize check_form->recrystallize Yes triturate->recrystallize check_purity Is it pure by TLC/NMR? recrystallize->check_purity pure_product Pure Product check_purity->pure_product Yes column Column Chromatography check_purity->column No column->pure_product

Caption: Decision tree for selecting a purification method.

References

  • Google Patents. (n.d.). Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use.
  • Fang, Z. D., & We, X. H. (2012). SEQUENTIAL THREE-COMPONENT SYNTHESIS OF 1,4-BIS[TRIAZOLO[4,5-d]PYRIMIDIN-7(6H)-ONE]PIPERAZINES. HETEROCYCLES, 85(11), 2757. [Link]

  • Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR. Retrieved February 13, 2026, from [Link]

  • Molecules. (2019). Carbohydrate-Based Chiral Iodoarene Catalysts. Retrieved February 13, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved February 13, 2026, from [Link]

  • Saleh, N., et al. (2022). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances. [Link]

  • Google Patents. (n.d.). Use of 1,4-bis (3-aminoalkyl) piperazine derivatives in the treatment of neurodegenerative diseases.
  • MDPI. (2018). 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
  • MDPI. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved February 13, 2026, from [Link]

  • University of Chicago. (n.d.). Supporting Information. Retrieved February 13, 2026, from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved February 13, 2026, from [Link]

  • Bio-Rad. (n.d.). Chromatography. Retrieved February 13, 2026, from [Link]

  • MDPI. (2019). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved February 13, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Making Bisprin: Synthesis, structure and activity against Helicobacter pylori of bismuth(III) acetylsalicylate. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Bis(3-methylphenyl)piperazine-2,5-dione. Retrieved February 13, 2026, from [Link]

  • PubMed. (n.d.). 4-[3-(trifluoromethyl) phenyl]piperazine and 1-[2-(3-[125I]iodo-4-azidophenyl)ethyl]. Retrieved February 13, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine

Prepared by: Gemini Senior Application Scientist Last Updated: February 13, 2026 Welcome to the technical support guide for 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine. This document provides in-depth information, frequent...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini Senior Application Scientist Last Updated: February 13, 2026

Welcome to the technical support guide for 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine. This document provides in-depth information, frequently asked questions (FAQs), and troubleshooting protocols regarding the chemical stability of this compound, with a specific focus on its behavior in acidic environments. This guide is intended for researchers, chemists, and formulation scientists who utilize this molecule in their experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the inherent stability of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine.

Q1: What is the primary stability concern for 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine under acidic conditions?

A1: The primary stability concern is the acid-catalyzed hydrolysis of the two amide bonds.[1][2][3] Amides, while generally robust, are susceptible to cleavage when exposed to strong acids, especially at elevated temperatures.[3][4] The core structure of the molecule consists of a central piperazine ring linked to two 3-iodophenyl groups via amide linkages (C-N bonds). These bonds are the most probable sites of degradation in an acidic aqueous environment.

Q2: What is the chemical mechanism of this degradation?

A2: The degradation proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism.[2][3][5] The process can be summarized in these key steps:

  • Protonation: The carbonyl oxygen of the amide is protonated by an acid (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[3][5]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[3][5]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the amide. This converts the amine portion into a better leaving group (a neutral or protonated amine).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the piperazine moiety as a leaving group.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a base (like water) to yield the final 3-iodobenzoic acid product.

Under acidic conditions, the liberated piperazine amine will exist as its protonated ammonium salt, which prevents the reverse reaction from occurring effectively.[5]

Q3: What are the expected degradation products of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine in acid?

A3: Complete hydrolysis will cleave both amide bonds, resulting in the formation of 3-Iodobenzoic Acid (two molecules) and Piperazine (one molecule). It is also possible to observe a mono-hydrolyzed intermediate, 1-(3-Iodobenzoyl)piperazine, especially under milder conditions or at early time points in the degradation process.

Q4: Which analytical techniques are best suited for monitoring the stability of this compound?

A4: A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • HPLC-UV: This is the workhorse technique for quantifying the disappearance of the parent compound and the appearance of degradation products over time. The iodophenyl groups provide a strong UV chromophore, allowing for sensitive detection. A stability-indicating method should be developed where the parent compound and all degradants are well-resolved.[6][7]

  • LC-MS: This technique is crucial for unequivocally identifying the degradation products by confirming their mass-to-charge (m/z) ratio.[6][8] This provides direct evidence for the proposed degradation pathway.

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve common experimental issues.

Issue 1: I'm observing a rapid loss of my parent compound in an acidic assay buffer or formulation.

  • Potential Cause: Acid-catalyzed hydrolysis is likely occurring. The rate of this degradation is highly dependent on the acid concentration (pH) and temperature.

  • Troubleshooting Steps:

    • Confirm Degradation: Use an orthogonal analytical method (e.g., LC-MS) to confirm that the loss of the parent peak corresponds to the appearance of peaks with the mass of the expected degradants (3-Iodobenzoic Acid and Piperazine).

    • pH Adjustment: Evaluate if the pH of your medium is essential. If possible, increase the pH to a less acidic or neutral range where amide stability is significantly higher.

    • Temperature Control: Perform your experiments at the lowest practical temperature. The Arrhenius equation dictates that reaction rates, including degradation, decrease significantly with lower temperatures. Avoid unnecessary heating.

    • Time Limitation: If the acidic conditions are unavoidable, minimize the exposure time. Prepare solutions fresh and analyze them immediately.

Issue 2: My HPLC analysis shows new, unidentified peaks when using an acidic mobile phase.

  • Potential Cause: While the compound might be stable in your stock solution, it could be degrading "on-column" due to prolonged exposure to the acidic mobile phase, especially if the column temperature is elevated.

  • Troubleshooting Steps:

    • Modify Mobile Phase: If possible, switch to a mobile phase with a higher pH (e.g., using a phosphate or ammonium acetate buffer closer to neutral pH) to see if the extraneous peaks disappear.

    • Reduce Column Temperature: Lower the column oven temperature (e.g., to 25°C) to slow down potential on-column degradation.

    • Inject a Neutralized Sample: Prepare a sample in your acidic diluent, then neutralize it with a stoichiometric amount of base just before injection. If the impurity peaks are reduced or absent, it strongly suggests on-column degradation.

Issue 3: My experimental results are inconsistent across different days or batches.

  • Potential Cause: Inconsistent solution preparation and storage practices can lead to varying levels of degradation, causing poor reproducibility.

  • Troubleshooting Steps:

    • Standardize Solution Prep: Always prepare acidic solutions of the compound immediately before use from a freshly weighed solid or a recently prepared stock in a stable, aprotic solvent like DMSO or DMF.

    • Control Storage: Do not store aqueous acidic solutions of the compound, even when refrigerated. If a stock solution must be made, prepare it in a stable, anhydrous aprotic solvent and store it at -20°C or below, protected from light.

    • Run Controls: Always include a control sample at t=0 and a control sample stored in a neutral buffer alongside your acidic samples to benchmark stability.

Part 3: Data & Visualizations

Predicted Degradation Pathway & Products

The table below summarizes the key compounds involved in the acid hydrolysis pathway.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Pathway
1,4-Bis[(3-Iodophenyl)carbonyl]piperazine C₁₈H₁₆I₂N₂O₂546.14Parent Compound
3-Iodobenzoic Acid C₇H₅IO₂248.02Degradation Product
Piperazine C₄H₁₀N₂86.14Degradation Product
Diagram: Acid-Catalyzed Hydrolysis Mechanism

Caption: A logical workflow for troubleshooting stability issues.

Part 4: Experimental Protocol

Protocol: Forced Degradation Study for Acid Stability Assessment

This protocol outlines a typical forced degradation (stress testing) study to determine the stability of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine in acidic conditions. [4][7][9] 1. Materials & Reagents:

  • 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine (high purity solid)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade (for neutralization)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA detector

  • LC-MS system

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound and dissolve it in 10.0 mL of ACN. This stock is considered stable for short-term use if stored properly.

  • Acidic Stress Solution (0.1 M HCl): Prepare a 0.1 M HCl solution in a 50:50 ACN:Water mixture. Safety Note: Always add acid to water/solvent, not the other way around.

  • Neutral Control Solution: Prepare a 50:50 ACN:Water mixture.

3. Experimental Procedure:

  • Sample Preparation: Set up three sets of vials:

    • Stress Sample: To a vial, add 1.0 mL of the Stock Solution and 9.0 mL of the Acidic Stress Solution. Final concentration will be 0.1 mg/mL in 0.09 M HCl.

    • Control Sample: To a second vial, add 1.0 mL of the Stock Solution and 9.0 mL of the Neutral Control Solution.

    • Blank: A vial containing only the Acidic Stress Solution.

  • Incubation:

    • Immediately take a 100 µL aliquot from the Stress and Control samples for t=0 analysis. Neutralize the aliquot with an appropriate amount of 0.1 M NaOH before injection.

    • Place the sealed vials in a water bath or oven set to a controlled temperature (e.g., 60°C). [4]3. Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 2, 4, 8, 24 hours). Neutralize each aliquot immediately upon collection.

  • Analysis:

    • Analyze all t=0 and subsequent time point samples by a stability-indicating HPLC-UV method. Monitor the peak area of the parent compound.

    • Analyze key time point samples (e.g., t=0 and t=24h) by LC-MS to identify the masses of any new peaks that appear in the chromatogram.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

  • Plot % Remaining vs. Time to visualize the degradation kinetics.

  • Correlate the masses found in the LC-MS analysis with the expected degradation products to confirm the degradation pathway. A good experiment aims for 5-20% degradation to ensure degradation products can be reliably detected without completely consuming the parent compound. [9]

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Sygnature Discovery. Retrieved February 13, 2026, from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved February 13, 2026, from [Link]

  • Some Basic Facts about Forced Degradation Test. (2023, May 8). Labinsights. Retrieved February 13, 2026, from [Link]

  • Edward, J. T., & Meacock, S. C. R. (1957). Hydrolysis of amides and related compounds. Part II. Acetylglycine, piperazine-2 : 5-dione, and gelatin in concentrated hydrochloric acid. Journal of the Chemical Society (Resumed). Retrieved February 13, 2026, from [Link]

  • How to test the stability of amide bond using an enzymatic assay? (2016, December 29). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved February 13, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved February 13, 2026, from [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved February 13, 2026, from [Link]

  • mechanism of amide hydrolysis. (2019, January 15). YouTube. Retrieved February 13, 2026, from [Link]

  • Singh, S., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega. Retrieved February 13, 2026, from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved February 13, 2026, from [Link]

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine

This guide provides essential safety and logistical information for the proper disposal of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine. As a research chemical, it is imperative to handle its disposal with a thorough unders...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine. As a research chemical, it is imperative to handle its disposal with a thorough understanding of its potential hazards, based on its structural components. This document synthesizes established protocols for hazardous chemical waste management to ensure the safety of laboratory personnel and environmental compliance.

Immediate Safety and Hazard Assessment
  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3][4] They can also act as sensitizers, potentially causing allergic reactions upon inhalation or skin contact.[1][3][4]

  • Iodinated Aromatic Compounds: Halogenated organic compounds are often classified as hazardous waste.[5] Iodine-containing compounds, in particular, should not be disposed of down the drain due to their potential environmental impact.[6][7] Improper incineration of iodinated waste can lead to the release of harmful iodine vapor.[7]

Based on this analysis, 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine should be handled as a hazardous chemical with corrosive, irritant, and sensitizing properties.

Immediate First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water, removing any contaminated clothing.[2][8]

  • In case of eye contact: Rinse cautiously with water for several minutes.[8][9] Seek immediate medical attention.[8]

  • If inhaled: Move the person to fresh air.[1][8][9]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][8][9]

Personal Protective Equipment (PPE)

When handling 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine for disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes that can cause serious eye damage.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber)To prevent skin contact, which can cause burns and sensitization.[8]
Body Protection A laboratory coatTo protect against contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a fume hoodTo avoid inhalation of any dust or aerosols, which may cause respiratory irritation or sensitization.[9][10]
Step-by-Step Disposal Protocol

The disposal of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine must adhere to hazardous waste regulations. Never dispose of this chemical down the drain or in regular trash.[6][11][12]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine waste, including contaminated personal protective equipment (gloves, etc.), in a dedicated, clearly labeled hazardous waste container.[13] The container must be compatible with the chemical and have a secure, leak-proof lid.[13][14]

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous waste container.[13] Do not mix with other waste streams unless compatibility is confirmed.[15] For instance, avoid mixing with acids or bases, which could trigger a reaction.[15]

Step 2: Labeling of Waste Containers

Proper labeling is crucial for the safety of waste handlers.[11] Your hazardous waste label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "1,4-Bis[(3-Iodophenyl)carbonyl]piperazine"

  • The primary hazards (e.g., "Corrosive," "Irritant")

  • The date the waste was first added to the container

Step 3: Storage of Hazardous Waste

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][15] This area should be:

  • At or near the point of generation.[11]

  • Away from incompatible materials.[15] For example, store away from strong oxidizing agents, acids, and bases.[8][16]

  • Subject to regular inspection for leaks or deterioration.[14][15]

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[11] They will ensure that the waste is transported to a licensed treatment and disposal facility in compliance with all regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine.

DisposalWorkflow start Start: Disposal of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste (Pure compound, contaminated items) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) assess_form->liquid_waste Liquid collect_solid Collect in a labeled, compatible solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled, compatible liquid waste container liquid_waste->collect_liquid storage Store sealed container in Satellite Accumulation Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS for waste pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Ensure all non-essential personnel leave the immediate area.[16]

  • Ventilate: Increase ventilation to the area.

  • Contain: For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place it in the hazardous waste container.[10]

  • Clean: Decontaminate the area once the spill is removed.

  • Report: Report the spill to your laboratory supervisor and EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine, protecting themselves, their colleagues, and the environment.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. Available at: [Link]

  • Properly Managing Chemical Waste in Laboratories - Ace Waste. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Available at: [Link]

  • Hazardous Waste and Disposal Considerations - American Chemical Society. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. Available at: [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. Available at: [Link]

  • Material Safety Data Sheet - 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one - 3ASenrise. Available at: [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine - Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Iodine Disposal For Businesses - Collect and Recycle. Available at: [Link]

  • How to store / dispose of Iodine crystals? - Reddit. Available at: [Link]

  • Material Safety Data Sheet - Piperazine, anhydrous, 99% - Cole-Parmer. Available at: [Link]

  • Environmental Health and Safety Disposal of Iodine - Case Western Reserve University. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.